

Application Notes and Protocols for Native Polyacrylamide Gel Electrophoresis (PAGE)

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Compound of Interest

Compound Name: *Einecs 299-159-9*

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Introduction

Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful analytical technique used to separate proteins in their native, folded state.[1][2] Unlike denaturing techniques like SDS-PAGE, native PAGE avoids the use of detergents that would disrupt protein structure, allowing for the analysis of protein conformation, assembly, and biological activity.[2][3] Separation is based on a combination of the protein's intrinsic charge, size, and shape.[1][4] This method is particularly valuable for studying protein-protein interactions, determining the subunit composition of protein complexes, and assessing protein purity while preserving enzymatic or other biological functions.[5] Gradient gels are often employed in native PAGE to sharpen protein bands and allow for the separation of a complex mixture of proteins on a single gel.[3]

This document provides a detailed methodology for performing native PAGE using a discontinuous buffer system with an acrylamide gel.

Experimental Protocols

I. Reagent and Buffer Preparation

Proper preparation of reagents and buffers is critical for successful native PAGE. The following tables outline the necessary components and their concentrations.

Table 1: Stock Solutions

Reagent	Composition	Storage
40% Acrylamide/Bis-acrylamide (29:1 or 37.5:1)	38.96 g Acrylamide, 1.04 g Bis-acrylamide in 100 mL deionized H ₂ O	4°C, protected from light
1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)	18.2 g Tris base in 80 mL deionized H ₂ O, adjust pH to 8.8 with HCl, bring volume to 100 mL	4°C
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)	6 g Tris base in 80 mL deionized H ₂ O, adjust pH to 6.8 with HCl, bring volume to 100 mL	4°C
10% Ammonium Persulfate (APS)	0.1 g APS in 1 mL deionized H ₂ O	Prepare fresh daily
TEMED (N,N,N',N'-Tetramethylethylenediamine)	---	Room Temperature
10X Tris-Glycine Running Buffer	30.3 g Tris base, 144 g Glycine in 1 L deionized H ₂ O (do not adjust pH)	4°C
4X Native Sample Buffer	250 mM Tris-HCl pH 6.8, 100% Glycerol, 0.04% Bromophenol Blue	4°C

II. Gel Casting

This protocol describes the preparation of a standard 1.0 mm thick mini-gel. Volumes should be adjusted for different gel sizes.

Table 2: Resolving Gel Formulation (for one 10 mL mini-gel)

Acrylamide %	40% Acrylamide/Bis	1.5 M Tris-HCl, pH 8.8	Deionized H ₂ O	10% APS	TEMED
6%	1.5 mL	2.5 mL	5.9 mL	100 µL	10 µL
8%	2.0 mL	2.5 mL	5.4 mL	100 µL	10 µL
10%	2.5 mL	2.5 mL	4.9 mL	100 µL	10 µL
12%	3.0 mL	2.5 mL	4.4 mL	100 µL	10 µL

Procedure:

- Assemble the gel casting apparatus according to the manufacturer's instructions.
- In a small beaker, combine the appropriate volumes of 40% Acrylamide/Bis, 1.5 M Tris-HCl (pH 8.8), and deionized water for the desired resolving gel percentage.
- Add 10% APS and TEMED to initiate polymerization. Swirl gently to mix.[\[6\]](#)
- Immediately pour the resolving gel solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 2 cm).
- Overlay the resolving gel with water or isopropanol to ensure a flat surface.
- Allow the gel to polymerize for 30-60 minutes.

Table 3: Stacking Gel Formulation (for one 5 mL mini-gel)

Component	Volume
40% Acrylamide/Bis	0.65 mL
0.5 M Tris-HCl, pH 6.8	1.25 mL
Deionized H ₂ O	3.05 mL
10% APS	50 µL
TEMED	5 µL

Procedure:

- Once the resolving gel has polymerized, pour off the overlay.
- In a separate beaker, combine the components for the stacking gel.
- Add 10% APS and TEMED, swirl to mix, and immediately pour the stacking gel solution on top of the polymerized resolving gel.
- Insert the comb into the stacking gel, ensuring no air bubbles are trapped.
- Allow the stacking gel to polymerize for 20-30 minutes.[\[7\]](#)

III. Sample Preparation

Maintaining the native state of the protein is paramount during sample preparation.

- If starting with cells or tissues, perform lysis in a suitable buffer (e.g., Tris or phosphate buffer, pH 6.5-8.5) on ice.[\[8\]](#) Sonication or dounce homogenization can be used for cell disruption.[\[8\]](#)
- For membrane proteins, non-ionic detergents such as n-dodecyl- β -D-maltoside (DDM) or digitonin may be required for solubilization.[\[9\]](#)[\[10\]](#) The optimal detergent concentration should be determined empirically.[\[9\]](#)
- Protease inhibitors should be added to the lysis buffer to prevent protein degradation.[\[8\]](#)
- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove insoluble material.[\[3\]](#)[\[9\]](#)
- Determine the protein concentration of the supernatant.
- Mix the protein sample with 4X Native Sample Buffer to a final concentration of 1X. Do not heat the samples.[\[7\]](#)
- The recommended protein load per lane is typically 20-30 ng for Coomassie staining and 1-5 ng for silver staining.[\[3\]](#)

IV. Electrophoresis

Table 4: Running Conditions

Parameter	Condition
Running Buffer	1X Tris-Glycine
Voltage	100-150 V (constant)
Temperature	4°C (run in a cold room or with a cooling unit)
Approximate Run Time	1.5 - 2 hours

Procedure:

- Carefully remove the comb from the polymerized gel and rinse the wells with 1X Tris-Glycine running buffer.
- Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with cold 1X Tris-Glycine running buffer.
- Load the prepared samples into the wells.
- Connect the electrophoresis unit to the power supply and run the gel at a constant voltage. It is crucial to run native gels at a low temperature to prevent protein denaturation.[\[5\]](#)
- Monitor the migration of the bromophenol blue dye front. Stop the electrophoresis when the dye front is approximately 1 cm from the bottom of the gel.

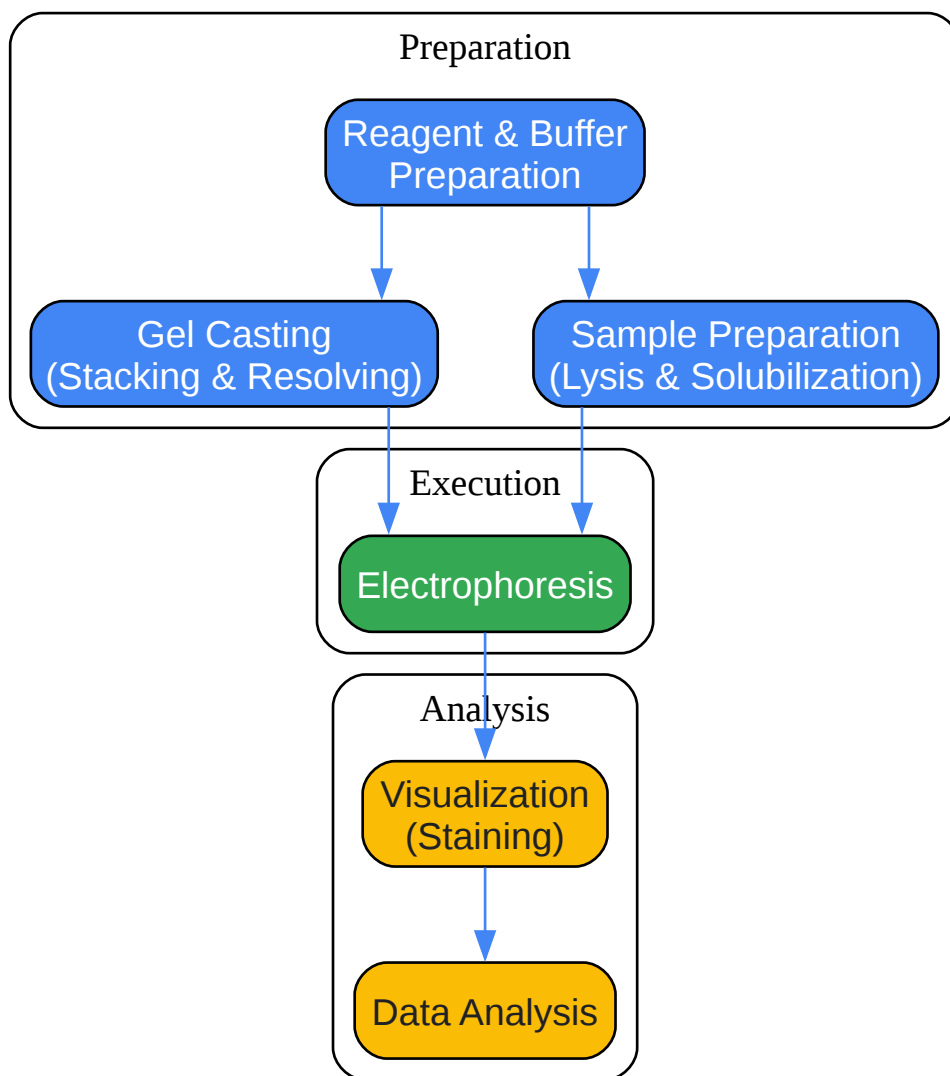
V. Visualization

Following electrophoresis, proteins can be visualized using various staining methods.

- **Coomassie Staining:** A common and relatively sensitive method. The gel is incubated in a Coomassie Brilliant Blue solution, followed by a destaining step to remove background staining.

- Silver Staining: A more sensitive method capable of detecting nanogram quantities of protein.
- Activity Staining: If the protein of interest is an enzyme, its activity can be detected directly in the gel by incubating it with a specific substrate that produces a colored or fluorescent product.

Experimental Workflow



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Figure 1. Experimental workflow for native PAGE.

Blue Native PAGE (BN-PAGE)

For the analysis of membrane protein complexes, Blue Native PAGE (BN-PAGE) is a widely used variation. In this technique, the anionic dye Coomassie Brilliant Blue G-250 is added to the sample. The dye binds to proteins, imparting a net negative charge without denaturing them.^[4]^[11] This allows for separation primarily based on molecular size.^[4]

Key Modifications for BN-PAGE:

- **Sample Preparation:** Add Coomassie G-250 to the sample preparation. The final concentration of G-250 is typically one-quarter of the detergent concentration.^[9]
- **Cathode Buffer:** The cathode running buffer contains a low concentration of Coomassie G-250. It is often recommended to replace the blue cathode buffer with a colorless one after the dye front has migrated about one-third of the way through the gel, especially for downstream applications like Western blotting.^[11]^[12]

Troubleshooting

Table 5: Common Problems and Solutions

Problem	Possible Cause	Solution
Smiling Bands	Uneven heat distribution	Run the gel at a lower voltage or in a cold room. Ensure proper buffer levels.
Streaking	Insoluble protein aggregates in the sample	Centrifuge the sample at a higher speed or for a longer duration before loading. Optimize solubilization conditions.
No or Poor Migration	Incorrect buffer pH; Protein has a high pI	Verify the pH of all buffers. For proteins with a pI > 8.5, consider reversing the electrodes.[2]
Fuzzy or Diffuse Bands	Gel polymerization issues; Protein degradation	Use fresh APS solution. Degas the gel solutions before polymerization. Ensure protease inhibitors are used during sample preparation.

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